Malantide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

生化分析

Biochemical Properties

Malantide is a highly specific substrate for PKA, with a Km of 15 μM . It shows protein inhibitor (PKI) inhibition >90% substrate phosphorylation in various rat tissue extracts . It is also an efficient substrate for Protein Kinase C (PKC) with a Km of 16 μM . These interactions highlight the role of this compound in biochemical reactions, particularly in the context of protein phosphorylation.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with PKA and PKC. By acting as a substrate for these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with PKA and PKC. As a substrate for these enzymes, this compound can be phosphorylated, leading to changes in protein activity and gene expression . This process can influence various cellular functions and processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its interactions with PKA and PKC. As a substrate for these enzymes, the phosphorylation of this compound can be monitored over time to assess the stability and long-term effects of this compound on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein phosphorylation. It interacts with PKA and PKC, key enzymes in these pathways . The phosphorylation of this compound can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with PKA and PKC. As a substrate for these enzymes, this compound can be transported to specific cellular locations where these enzymes are active .

Subcellular Localization

The subcellular localization of this compound is likely determined by the locations of PKA and PKC within the cell. As a substrate for these enzymes, this compound would be localized to the compartments or organelles where these enzymes are active .

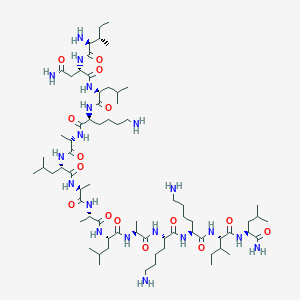

准备方法

马兰肽通过固相肽合成法合成,这是一种常用的肽生产方法。 该方法涉及将受保护的氨基酸依次添加到锚定在固体树脂上的生长肽链中 . 反应条件通常包括使用偶联试剂(如二环己基碳二酰亚胺和羟基苯并三唑)来促进肽键的形成 . 肽链组装完成后,去除保护基团,肽从树脂上裂解下来 . 然后使用高效液相色谱法纯化粗肽,得到高纯度的马兰肽 .

化学反应分析

科学研究应用

相似化合物的比较

属性

IUPAC Name |

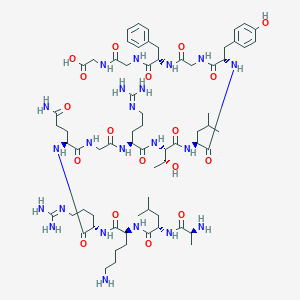

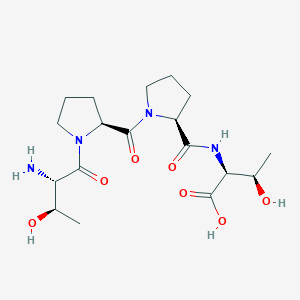

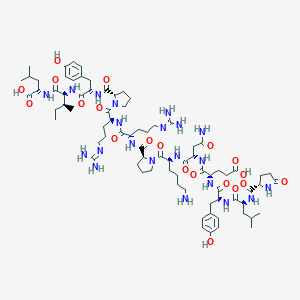

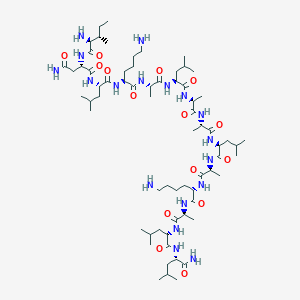

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81)/t39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABRICCWCYCPI-ZYLNUDMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H124N22O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86555-35-3 |

Source

|

| Record name | Malantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086555353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: Why is Malantide preferred over histone as a substrate for measuring PKA activity in tissues?

A1: While histone has been traditionally used, research indicates that this compound offers a more accurate representation of PKA activity in tissues [, ]. This is primarily because histone can activate PKA during the assay and may undergo phosphorylation by other kinases, leading to an overestimation of the PKA activity ratio []. In contrast, this compound demonstrates higher specificity for PKA, resulting in a more precise measurement of its activity [, ].

Q2: How does the inclusion of sodium chloride (NaCl) in the tissue homogenization buffer impact PKA activity measurements?

A2: Excluding NaCl from the homogenization buffer can artificially lower the measured PKA activity ratios []. This is attributed to the inadvertent removal of the catalytic subunit of PKA from the supernatant during homogenization. Including NaCl in the buffer helps retain the catalytic subunit, leading to more accurate activity measurements [].

Q3: Can this compound be used in real-time monitoring of PKA activity using mass spectrometry?

A3: Yes, this compound's compatibility with mass spectrometry has enabled its use in real-time monitoring of PKA activity []. This approach, employing a continuous-flow reaction detection system, allows for quantitative analysis of the enzymatic reaction. By incorporating internal standards, researchers can monitor reaction parameters like temperature, observe the effects of inhibitors, and calculate enzymatic activity with high accuracy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。